molecular formula C6H4BrF3N2S B11759377 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine

Cat. No.: B11759377
M. Wt: 273.08 g/mol
InChI Key: ULYSACOVWGOBIY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine is a chemical compound that features a bromomethyl group and a trifluoromethylthio group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine typically involves the introduction of the bromomethyl and trifluoromethylthio groups onto the pyridazine ring. One common method involves the bromination of a methyl group followed by the introduction of the trifluoromethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylthiolation processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, expanding its utility in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various synthetic pathways.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development for various diseases.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-6-(methylthio)pyridazine: Similar structure but with a methylthio group instead of a trifluoromethylthio group.

    3-(Chloromethyl)-6-((trifluoromethyl)thio)pyridazine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-6-(trifluoromethyl)pyridazine: Similar structure but without the thio group.

Uniqueness

3-(Bromomethyl)-6-((trifluoromethyl)thio)pyridazine is unique due to the presence of both bromomethyl and trifluoromethylthio groups. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H4BrF3N2S

Molecular Weight

273.08 g/mol

IUPAC Name

3-(bromomethyl)-6-(trifluoromethylsulfanyl)pyridazine

InChI

InChI=1S/C6H4BrF3N2S/c7-3-4-1-2-5(12-11-4)13-6(8,9)10/h1-2H,3H2

InChI Key

ULYSACOVWGOBIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CBr)SC(F)(F)F

Origin of Product

United States

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